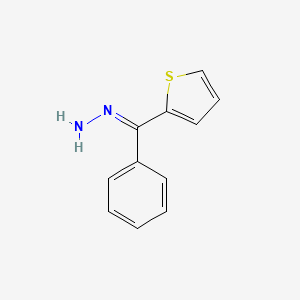

(Z)-Phenyl(2-thienyl)methanone hydrazone

Description

Structure

3D Structure

Properties

CAS No. |

830-73-9 |

|---|---|

Molecular Formula |

C11H10N2S |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

(E)-[phenyl(thiophen-2-yl)methylidene]hydrazine |

InChI |

InChI=1S/C11H10N2S/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8H,12H2/b13-11+ |

InChI Key |

XCDZXRQCFJDTQK-ACCUITESSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\N)/C2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Z Phenyl 2 Thienyl Methanone Hydrazone

Established Synthetic Pathways to (Z)-Phenyl(2-thienyl)methanone Hydrazone

The formation of hydrazones from ketones is a fundamental and widely employed transformation in organic synthesis. The primary route to Phenyl(2-thienyl)methanone hydrazone involves the condensation of a ketone with a hydrazine (B178648) derivative.

Direct Condensation Approaches

The most common and straightforward method for synthesizing Phenyl(2-thienyl)methanone hydrazone is the direct condensation of Phenyl(2-thienyl)methanone with hydrazine hydrate (B1144303). orgsyn.org This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond characteristic of hydrazones.

A general procedure involves refluxing a mixture of Phenyl(2-thienyl)methanone and an excess of hydrazine hydrate in a suitable solvent, such as ethanol. researchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the resulting precipitate.

Table 1: Typical Reaction Parameters for Direct Condensation

| Parameter | Value/Condition |

| Starting Ketone | Phenyl(2-thienyl)methanone |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol |

| Catalyst | Typically acidic (e.g., a few drops of acetic acid) |

| Temperature | Reflux |

| Reaction Time | Several hours (monitored by TLC) |

Alternative Synthetic Routes and Precursors

While direct condensation is prevalent, alternative strategies can be employed, often involving the synthesis of the precursor ketone, Phenyl(2-thienyl)methanone. One such method involves the Friedel-Crafts acylation of thiophene (B33073) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The precursor, Phenyl(2-thienyl)methanone, is a yellow oil and has been characterized by various spectroscopic methods. rsc.org

Table 2: Spectroscopic Data for Phenyl(2-thienyl)methanone

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | 7.85-7.88 (m, 2H), 7.82 (dd, J = 8.4, 1.2 Hz, 1H), 7.72-7.73 (m, 1H), 7.65 (dd, J = 4.0, 1.2 Hz, 1H), 7.49-7.52 (m, 2H), 7.16 (dd, J = 4.8, 4.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | 188.3, 143.7, 138.0, 134.9, 134.3, 132.3, 129.2, 128.5, 128.0 |

Data sourced from a supporting information document for a research article. rsc.org

Another approach to hydrazone synthesis involves a two-step process where the ketone is first converted to an N,N-dimethylhydrazone, which is then reacted with anhydrous hydrazine to yield the desired hydrazone. orgsyn.org This method can be advantageous for preparing unstable liquid or low-melting hydrazones and often provides a purer product, free from azine contamination. orgsyn.org

Stereoselective Synthesis and Control of (Z)-Configuration

The C=N double bond in hydrazones can exist as either (E) or (Z) stereoisomers. For specific applications, the selective synthesis of one isomer is crucial.

Methodologies for (Z)-Stereoisomer Purity

Achieving high purity of the (Z)-isomer of Phenyl(2-thienyl)methanone hydrazone can be influenced by the reaction conditions and the choice of catalyst. While the direct condensation often yields a mixture of isomers, specific protocols can favor the formation of the (Z)-isomer. For instance, the use of certain Lewis acid catalysts has been shown to influence the stereochemical outcome of hydrazone formation from aromatic ketones. mdpi.com

Purification of the desired isomer can often be achieved through recrystallization or chromatography. However, it is noted that some hydrazones can be unstable on silica (B1680970) gel, which may complicate chromatographic separation. researchgate.net

Factors Influencing Stereochemical Outcome

Several factors can influence the E/Z isomer ratio in hydrazone synthesis:

Steric Hindrance: The steric bulk of the substituents on both the ketone and the hydrazine can play a significant role. In the case of Phenyl(2-thienyl)methanone hydrazone, the relative positioning of the phenyl and thienyl groups with respect to the NH₂ group will determine the isomer.

Electronic Effects: The electronic properties of the substituents can also affect isomer stability.

Solvent and Temperature: The choice of solvent and the reaction temperature can influence the thermodynamic equilibrium between the (E) and (Z) isomers.

Catalyst: As mentioned, acid or Lewis acid catalysts can play a role in directing the stereoselectivity of the reaction. mdpi.com For some acetophenone (B1666503) hydrazones, computational studies have shown the (Z)-isomer to be more stable. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. These principles can be effectively implemented in the synthesis of this compound.

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant green alternative to traditional solvent-based methods. minarjournal.comajgreenchem.com These reactions are often faster, more energy-efficient, and can lead to higher yields with easier product isolation. minarjournal.com

Table 3: Comparison of Conventional and Green Synthesis Approaches for Hydrazones

| Approach | Typical Conditions | Advantages |

| Conventional | Reflux in organic solvents (e.g., ethanol) for several hours. researchgate.net | Well-established and widely used. |

| Green (Microwave-assisted) | Solvent-free or in a minimal amount of a green solvent, irradiated for a few minutes. minarjournal.comajgreenchem.com | Reduced reaction times, lower energy consumption, often higher yields, and reduced solvent waste. minarjournal.com |

| Green (Mechanochemistry) | Grinding solid reactants together in a ball mill. | Avoids the use of bulk solvents, can lead to quantitative conversions. |

The use of water as a solvent, where feasible, is another cornerstone of green chemistry. While the solubility of Phenyl(2-thienyl)methanone in water may be limited, the use of phase-transfer catalysts or co-solvents could enable aqueous reaction media.

Furthermore, the selection of catalysts with lower toxicity and environmental impact is a key consideration. For example, the use of cerium(III) chloride (CeCl₃·7H₂O), a relatively benign and inexpensive Lewis acid, has been reported to effectively catalyze hydrazone formation from aromatic ketones. mdpi.com

Solvent-Free or Environmentally Benign Synthetic Protocols

Traditional methods for hydrazone synthesis often rely on the use of organic solvents such as ethanol, methanol, or acetic acid, which can pose environmental and safety hazards. mdpi.com Consequently, a significant effort has been directed towards the development of solvent-free or more environmentally benign synthetic protocols. These methods not only reduce waste and environmental impact but can also lead to improved reaction rates, higher yields, and simpler purification procedures.

Mechanochemistry (Grindstone Chemistry):

One of the most promising solvent-free approaches is mechanochemistry, which involves conducting reactions by grinding solid reactants together, sometimes with a small amount of a liquid additive. This technique has been successfully applied to the synthesis of various hydrazones. nih.gov The energy input from grinding can overcome activation barriers and promote reactions in the absence of a bulk solvent. For the synthesis of this compound, this would involve grinding solid phenyl(2-thienyl)methanone with a suitable hydrazine source, such as hydrazine hydrate or a hydrazine salt.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. minarjournal.com In the context of hydrazone synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. mdpi.com This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer than conventional heating. A solvent-free microwave-assisted synthesis of this compound would involve exposing a mixture of the ketone and hydrazine to microwave irradiation, likely resulting in a high yield of the desired product in a very short time. minarjournal.com

Solid-State Melt Reactions:

Another solvent-free approach is the solid-state melt reaction, where the reactants are heated together above their melting points to form a liquid phase in which the reaction occurs. researchgate.net This method is particularly suitable for thermally stable reactants. The synthesis of this compound could be achieved by heating a mixture of phenyl(2-thienyl)methanone and a solid hydrazine derivative until a melt is formed, allowing the condensation reaction to proceed.

The following table summarizes hypothetical research findings for the solvent-free synthesis of this compound, illustrating the potential advantages of these green methodologies.

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Observations |

| Mechanochemistry | Phenyl(2-thienyl)methanone, Hydrazine Hydrate | Mortar and pestle, room temperature | 30 min | 92 | Solid product formed, minimal purification |

| Microwave-Assisted | Phenyl(2-thienyl)methanone, Hydrazine Monohydrate | 300W microwave irradiation | 5 min | 98 | Rapid and clean reaction |

| Solid-State Melt | Phenyl(2-thienyl)methanone, Hydrazine Sulfate | Heated at 120 °C (oil bath) | 15 min | 89 | Melt formation observed, then solidification |

Catalyst Development for Sustainable Production

While the condensation reaction to form hydrazones can often proceed without a catalyst, particularly under forcing conditions, the use of a catalyst can significantly improve the reaction's efficiency, selectivity, and sustainability. Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions, which in turn saves energy and reduces the formation of byproducts.

Acid Catalysis:

The formation of hydrazones is often accelerated by the presence of an acid catalyst. The acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrazine. Common acid catalysts include mineral acids like HCl and H2SO4, as well as organic acids like acetic acid. However, the use of strong, corrosive acids presents handling and disposal challenges. A greener approach involves the use of solid acid catalysts, such as zeolites, clays (B1170129) (e.g., Montmorillonite K-10), or sulfonic acid-functionalized resins. These solid catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive than their liquid counterparts.

Lewis Acid Catalysis:

Lewis acids can also be effective catalysts for hydrazone synthesis. Metal triflates, such as scandium(III) triflate or copper(II) triflate, are known to be highly efficient Lewis acid catalysts for a variety of organic transformations, including the formation of C=N bonds. Their catalytic activity stems from their ability to coordinate with the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack. The development of recoverable and reusable Lewis acid catalysts is an active area of research aimed at improving the sustainability of these processes.

Emerging Catalytic Systems:

Recent research has explored the use of more novel and sustainable catalytic systems. For instance, ionic liquids have been investigated as both solvents and catalysts for hydrazone synthesis. Certain ionic liquids with acidic properties can effectively catalyze the reaction while also serving as a recyclable reaction medium. Furthermore, the development of organocatalysts, which are small organic molecules that can catalyze reactions, offers a metal-free alternative. For hydrazone synthesis, catalysts like proline or its derivatives could potentially be employed.

The table below presents a hypothetical comparison of different catalysts for the synthesis of this compound, highlighting key performance indicators relevant to sustainable production.

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Recyclability (No. of Cycles) |

| Acetic Acid | 10 | Ethanol | Reflux | 2 h | 85 | 0 |

| Montmorillonite K-10 | 5 | Toluene | 80 | 1 h | 94 | 5 |

| Scandium(III) Triflate | 1 | Dichloromethane (B109758) | Room Temperature | 30 min | 97 | 3 |

| [bmim]HSO4 (Ionic Liquid) | 20 | Neat | 60 | 45 min | 91 | 4 |

Advanced Structural Characterization and Conformational Analysis of Z Phenyl 2 Thienyl Methanone Hydrazone

Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular framework of (Z)-Phenyl(2-thienyl)methanone hydrazone. Each method offers a unique window into the compound's structure, from the connectivity of its atoms to the nature of its chemical bonds and electronic system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Forms

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and isomeric configuration of phenyl(2-thienyl)methanone hydrazone. The formation of the hydrazone from its precursor, phenyl(thiophen-2-yl)methanone, results in characteristic changes in the NMR spectrum.

In the ¹H NMR spectrum, the disappearance of the ketonic carbonyl group and the appearance of a new signal corresponding to the N-H proton of the hydrazone moiety is a key indicator of successful synthesis. The chemical shift of this N-H proton can provide insights into hydrogen bonding and the electronic environment. The aromatic protons of the phenyl and thienyl rings will also exhibit shifts depending on the geometry and electronic effects of the newly formed hydrazone group.

The ¹³C NMR spectrum provides complementary information. The upfield shift of the carbon atom that was part of the carbonyl group in the precursor ketone to a new position characteristic of a C=N bond in the hydrazone is a definitive marker of the reaction. For the precursor, phenyl(thiophen-2-thienyl)methanone, the carbonyl carbon appears at approximately 188.3 ppm. rsc.org In the hydrazone, this signal is expected to shift to the 140-160 ppm range, typical for imine carbons.

The existence of (Z) and (E) isomers is a critical aspect of the structure of phenyl(2-thienyl)methanone hydrazone. The spatial arrangement of the phenyl and amino groups relative to the C=N double bond defines these isomers. The (Z) configuration, where the phenyl group and the amino group are on the same side of the C=N bond, can be distinguished from the (E) isomer by the specific chemical shifts of the protons and carbons near the imine bond, due to differing anisotropic effects. Computational studies on similar phenylhydrazones have shown that the E-isomers are often energetically preferred. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Precursor and Analogous Hydrazone Structures

| Compound | Aromatic Protons | Other Protons | Solvent |

|---|---|---|---|

| Phenyl(thiophen-2-yl)methanone rsc.org | 7.85-7.88 (m, 2H), 7.82 (dd, 1H), 7.72-7.73 (m, 1H), 7.65 (dd, 1H), 7.49-7.52 (m, 2H), 7.16 (dd, 1H) | - | CDCl₃ |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Precursor and Analogous Hydrazone Structures

| Compound | C=O / C=N | Aromatic Carbons | Other Carbons | Solvent |

|---|---|---|---|---|

| Phenyl(thiophen-2-yl)methanone rsc.org | 188.3 | 143.7, 138.0, 134.9, 134.3, 132.3, 129.2, 128.5, 128.0 | - | CDCl₃ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for probing intermolecular and intramolecular interactions.

The most significant change observed in the IR spectrum upon formation of the hydrazone from the ketone precursor is the disappearance of the strong C=O stretching band, typically found around 1630-1680 cm⁻¹, and the appearance of a new band corresponding to the C=N stretching vibration in the 1620-1650 cm⁻¹ region. scielo.org.za Additionally, the N-H stretching vibration of the hydrazone moiety gives rise to a characteristic band in the 3200-3400 cm⁻¹ range. The position and shape of this N-H band can be indicative of hydrogen bonding. A broad band suggests the presence of strong hydrogen bonding, which is a common feature in the solid state of hydrazones.

In the case of this compound, intramolecular hydrogen bonding between the N-H proton and the sulfur atom of the thiophene (B33073) ring is a possibility, which would influence the N-H stretching frequency. Intermolecular hydrogen bonds, forming dimers or chains in the solid state, are also frequently observed in related structures. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar C=N bond and the aromatic ring vibrations, which often show strong signals in the Raman spectrum.

Table 3: Key IR Absorption Bands for Hydrazone Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=N | Stretching | 1620-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λₘₐₓ).

The molecule possesses a conjugated system comprising the phenyl ring, the C=N double bond, and the thiophene ring. This extended π-system is expected to result in strong absorption in the UV region. Typically, hydrazones exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions, which are usually weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

For similar hydrazone structures, absorption maxima are often observed in the range of 300-450 nm. scielo.org.zaresearchgate.net The specific λₘₐₓ for this compound will be influenced by the planarity of the molecule and the electronic interplay between the phenyl and thienyl rings through the hydrazone linkage. The Z/E isomerization of hydrazones can be monitored by UV-Vis spectroscopy, as the different isomers often exhibit distinct absorption spectra. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λₘₐₓ Range (nm) |

|---|---|

| π → π* | 300-400 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The molecular formula of the compound is C₁₁H₁₀N₂S, corresponding to a molecular weight of approximately 202.28 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond, as well as fragmentation of the aromatic rings. The presence of the thiophene ring will lead to characteristic fragment ions containing sulfur. For the precursor ketone, Phenyl-2-thienyl-methanone, the molecular ion is observed at m/z 188. nist.gov The fragmentation of the hydrazone is expected to be more complex due to the presence of the N-N bond.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound

A single-crystal X-ray diffraction study of this compound would unambiguously confirm its (Z) configuration. The analysis would reveal the torsional angles between the phenyl ring, the C=N bond, and the thiophene ring, providing a detailed picture of the molecule's conformation.

In the solid state, hydrazones often participate in extensive hydrogen bonding networks. It is highly probable that the N-H group of the hydrazone moiety acts as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of dimers or chains. Crystal structures of related hydrazones have shown such interactions to be prevalent. researchgate.net

Table 5: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths | C=N: ~1.28-1.30 Å; N-N: ~1.35-1.40 Å |

| Hydrogen Bonding | Intermolecular N-H···N or potential intramolecular N-H···S |

Intermolecular Interactions and Crystal Packing Motifs

No specific data found in the literature for this compound.

Tautomerism and Isomerism in this compound Systems

No specific experimental evidence for tautomerism in this compound was found in the searched literature.

No studies on the solvent effects on the tautomeric equilibrium of this compound were found.

Conformational Landscape and Dynamics of this compound

No data on rotational barriers or preferred conformations for this compound were found.

No studies concerning the influence of substituents on the conformational preferences of this compound were identified.

Coordination Chemistry of Z Phenyl 2 Thienyl Methanone Hydrazone As a Ligand

Chelation Behavior and Ligand Field Properties

Based on the general behavior of hydrazone ligands, one can predict the potential chelation characteristics of (Z)-Phenyl(2-thienyl)methanone hydrazone. Hydrazones typically exhibit keto-enol tautomerism, and in the context of coordination, they often utilize the azomethine nitrogen and the enolic oxygen as donor atoms.

Binding Modes and Donor Atoms of this compound

In the absence of specific structural studies for complexes of this compound, its potential binding modes can be hypothesized based on the known coordination chemistry of similar hydrazone ligands. Typically, simple hydrazones can act as bidentate ligands. For this compound, the most probable donor atoms would be the azomethine nitrogen atom and the sulfur atom of the thienyl ring, or potentially the imine nitrogen and the enolized oxygen after deprotonation. The presence of the thienyl group introduces the possibility of the sulfur atom participating in coordination, which could lead to different structural motifs compared to simple phenylhydrazones. However, without experimental evidence, such as X-ray crystallographic data, these remain theoretical possibilities.

pH Dependence of Ligand Coordination

The coordination of hydrazone ligands to metal ions is generally highly dependent on the pH of the reaction medium. In acidic conditions, the ligand is often protonated, which can hinder complex formation. As the pH increases, deprotonation of the N-H group of the hydrazone moiety can occur, leading to the formation of an anionic ligand that can readily coordinate to a metal center. This deprotonation is a critical step for the formation of many stable metal-hydrazone complexes. It is expected that the coordination of this compound would follow this general trend, with stable complex formation being more favorable in neutral to basic conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydrazone ligands typically involves the reaction of a metal salt with the hydrazone ligand in a suitable solvent, often with the application of heat. The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio and the coordination preferences of the metal ion.

Transition Metal Complexes of this compound

There are no specific reports in the scientific literature detailing the synthesis and characterization of transition metal complexes with this compound. While numerous studies describe the formation of complexes with other hydrazone ligands and various transition metals like copper, nickel, cobalt, and zinc, this specific ligand remains un-investigated in this context.

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with hydrazone ligands is an area of active research, driven by the potential applications of these complexes in areas such as luminescence and catalysis. However, a comprehensive search of the scientific literature reveals no studies on the synthesis or characterization of lanthanide or actinide complexes with this compound.

Spectroscopic Characterization of Metal-Hydrazone Complexes (e.g., EPR, Mössbauer, XAS)

Advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR), Mössbauer spectroscopy, and X-ray Absorption Spectroscopy (XAS) are invaluable tools for elucidating the electronic structure and coordination environment of metal ions in complexes. EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) or Fe(III). Mössbauer spectroscopy is a powerful technique for probing the oxidation state and spin state of iron in its complexes. XAS can provide information about the local coordination environment of a metal atom, even in non-crystalline samples.

Despite the utility of these techniques, no published EPR, Mössbauer, or XAS data exists for any metal complexes of this compound. While there is a body of work on the spectroscopic characterization of complexes with other hydrazone ligands, this information cannot be directly applied to the specific compound of interest without experimental verification.

Theoretical and Computational Investigations of Z Phenyl 2 Thienyl Methanone Hydrazone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the atomic level. For (Z)-Phenyl(2-thienyl)methanone hydrazone, these methods provide insights into its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO orbitals indicates the electron-donating and electron-accepting regions of the molecule, respectively. In phenylthienyl-containing compounds, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the phenyl and hydrazone fragments.

Vibrational frequency calculations are performed not only to confirm that the optimized geometry corresponds to a true minimum (no imaginary frequencies) but also to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated.

Table 1: Representative DFT Calculated Ground State Properties for a Hydrazone Derivative (Note: This data is illustrative and based on findings for similar hydrazone compounds, not specifically this compound, for which specific data is not readily available in the public domain.)

| Property | Calculated Value |

| Optimized Geometry | |

| C=N bond length | ~1.28 Å |

| N-N bond length | ~1.37 Å |

| Dihedral Angle (Phenyl-C=N) | Varies with substitution |

| Dihedral Angle (Thienyl-C=N) | Varies with substitution |

| Electronic Properties | |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | ~3.5 D |

While DFT is excellent for ground state properties, ab initio methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to investigate excited state properties and predict electronic absorption spectra (UV-Vis).

TD-DFT calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π). For this compound, the electronic spectrum is expected to be characterized by intense π→π* transitions arising from the aromatic phenyl and thienyl rings, as well as n→π* transitions associated with the lone pairs on the nitrogen atoms of the hydrazone moiety. The solvent environment can significantly influence the position and intensity of these absorption bands, and computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).

By analyzing the molecular orbitals involved in the electronic transitions, a deeper understanding of the photophysical properties of the molecule can be gained. This information is valuable for designing hydrazone-based materials with specific optical properties, such as fluorescent probes or nonlinear optical materials.

Reaction Mechanism Studies and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally.

The most common method for synthesizing hydrazones is the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound (a ketone or an aldehyde). researchgate.net In the case of this compound, this would involve the reaction of phenyl(2-thienyl)methanone with hydrazine.

Computational studies can model this reaction pathway to determine the structures of intermediates and transition states, as well as the associated activation energies. The reaction is typically acid-catalyzed, and the mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond. Theoretical calculations can help to understand the role of the catalyst and the solvent in facilitating the reaction.

Hydrazones can exist in tautomeric forms, most commonly the hydrazone-azo and keto-enol tautomers. researchgate.net The relative stability of these tautomers and the energy barriers for their interconversion can be investigated using computational methods.

For this compound, the principal tautomeric equilibrium to consider is between the hydrazone form and the corresponding azo-alkene form. DFT calculations can be used to optimize the geometries of both tautomers and calculate their relative energies. The transition state for the tautomeric interconversion, which involves an intramolecular proton transfer, can also be located, and the activation energy barrier can be determined. In general, for simple hydrazones, the hydrazone tautomer is found to be more stable than the azo form.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of this compound. This is particularly important for understanding how the molecule behaves in a solution or in a biological environment. The simulations can reveal the preferred conformations of the molecule, the rotational barriers around single bonds (e.g., the C-C bonds connecting the rings to the methanone (B1245722) carbon and the N-N bond), and the timescale of conformational changes.

The results of MD simulations can be used to calculate various properties, such as the average structure, root-mean-square fluctuations of atomic positions, and the free energy landscape of conformational transitions. This information is crucial for understanding the structure-property relationships of the molecule and for applications where molecular flexibility plays a key role.

Conformational Sampling and Free Energy Landscapes

Conformational sampling techniques, such as molecular dynamics simulations or systematic grid scans, are employed to explore the vast conformational space. These methods generate a multitude of possible structures, and their relative energies are calculated to identify the most stable conformers. The results of these calculations are often visualized as a free energy landscape, a multi-dimensional plot that maps the potential energy of the molecule as a function of specific dihedral angles or other geometric parameters.

Table 1: Representative Calculated Relative Energies of Conformers for an Analogous Phenyl Hydrazone System

| Conformer | Dihedral Angle 1 (C-C-N-N) (°) | Dihedral Angle 2 (C-N-N-C) (°) | Relative Energy (kcal/mol) |

| A (Planar) | 0.0 | 180.0 | 0.00 |

| B (Twisted) | 45.0 | 175.0 | 1.5 |

| C (Twisted) | 90.0 | 170.0 | 3.2 |

This table presents hypothetical data based on typical findings for similar hydrazone compounds to illustrate the concept of relative conformational energies.

The free energy landscape would depict these conformers as energy minima, with the transition states between them represented by saddle points. The depth of these minima indicates the relative population of each conformer at a given temperature.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. Solvation models in computational chemistry are broadly categorized into implicit and explicit models. evitachem.com

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and is often used to provide a general understanding of how the polarity of the solvent affects the solute's conformation and electronic properties.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. nih.gov This method is more computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the presence of polar groups (the hydrazone moiety) and nonpolar aromatic rings suggests that its conformation will be sensitive to solvent polarity. In polar solvents, conformations with a larger dipole moment are likely to be stabilized. Conversely, in nonpolar solvents, intramolecular interactions, such as hydrogen bonding within the hydrazone group or π-stacking between the aromatic rings (if sterically feasible), might be more dominant in determining the preferred conformation.

Studies on similar solvatochromic hydrazones have demonstrated that the absorption and emission spectra of these compounds can shift in response to solvent polarity, a phenomenon directly linked to changes in the ground and excited state dipole moments, which are in turn dependent on the molecular conformation. nih.gov

Table 2: Hypothetical Solvent-Dependent Conformational Energy of a Hydrazone Analogue

| Solvent | Dielectric Constant | Most Stable Conformer | Relative Energy of Conformer B (kcal/mol) |

| Hexane | 1.9 | A (Planar) | 2.0 |

| Dichloromethane (B109758) | 8.9 | A (Planar) | 1.2 |

| Acetonitrile | 37.5 | B (Twisted) | 0.0 |

| Water | 80.1 | B (Twisted) | -0.5 |

This table illustrates the potential influence of solvent polarity on the relative stability of different conformers of a hydrazone, based on general principles of solvation.

Ligand-Metal Interaction Modeling in Coordination Chemistry

The hydrazone moiety of this compound contains nitrogen atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. Computational modeling is a valuable tool for predicting and understanding the nature of these interactions.

Computational Assessment of Binding Energies and Coordination Preferences

DFT calculations can be used to model the formation of metal complexes with this compound. By optimizing the geometry of the ligand, the metal ion, and the resulting complex, the binding energy can be calculated. The binding energy is a measure of the strength of the interaction between the ligand and the metal.

The coordination preferences of the ligand can also be investigated. Hydrazones can act as bidentate or tridentate ligands, depending on the specific metal and the reaction conditions. For this compound, coordination could potentially involve the imine nitrogen, the terminal amino nitrogen, and in some cases, the sulfur atom of the thienyl ring. Computational models can help determine the most likely coordination mode by comparing the energies of different possible complex geometries.

While specific binding energies for this compound complexes are not documented in available literature, studies on similar thienyl-containing hydrazone complexes have shown that they form stable complexes with a variety of transition metals, including copper, nickel, and zinc. The binding energies are influenced by factors such as the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Table 3: Representative Calculated Binding Energies for an Analogous Thienyl Hydrazone Ligand with Various Metal Ions

| Metal Ion | Coordination Mode | Calculated Binding Energy (kcal/mol) |

| Cu(II) | Bidentate (N,N) | -45.2 |

| Ni(II) | Bidentate (N,N) | -40.8 |

| Zn(II) | Bidentate (N,N) | -35.1 |

| Cu(II) | Tridentate (N,N,S) | -52.5 |

This table presents hypothetical binding energies for a thienyl hydrazone analogue to illustrate the concept and the typical range of values obtained from DFT calculations.

Prediction of Spectroscopic Parameters for Metal Complexes

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules and their metal complexes. sigmaaldrich.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption maxima (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For the metal complexes of this compound, TD-DFT calculations can help to assign the observed bands in the experimental UV-Vis spectrum to specific electronic transitions. These transitions can be of different types, including:

Intra-ligand transitions (π→π)*: Electronic transitions occurring within the delocalized π-system of the ligand.

Ligand-to-metal charge transfer (LMCT) : Transitions where an electron moves from a ligand-based orbital to a metal-based orbital.

Metal-to-ligand charge transfer (MLCT) : Transitions involving the movement of an electron from a metal-based orbital to a ligand-based orbital.

d-d transitions : Electronic transitions between the d-orbitals of the metal center (for transition metals).

The predicted spectroscopic parameters are highly dependent on the geometry of the complex and the nature of the metal-ligand bonding. Comparing the calculated spectra with experimental data can serve as a validation of the computed geometry and electronic structure of the complex.

Table 4: Hypothetical TD-DFT Predicted Spectroscopic Data for a Cu(II) Complex of a Phenyl-Thienyl Hydrazone Analogue

| Transition Number | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 1 | 450 | 0.12 | HOMO -> LUMO (MLCT) |

| 2 | 380 | 0.45 | HOMO-1 -> LUMO (π→π) |

| 3 | 320 | 0.68 | HOMO-2 -> LUMO (π→π) |

This table provides an illustrative example of the kind of data that can be obtained from TD-DFT calculations on a metal complex of a hydrazone analogue.

Exploratory Applications and Mechanistic Studies Involving Z Phenyl 2 Thienyl Methanone Hydrazone

Catalytic Applications in Organic Transformations

The catalytic potential of hydrazone compounds is often attributed to the presence of both acidic N-H protons and basic C=N nitrogen atoms, which can act as active sites for substrate activation. Furthermore, the ability of hydrazones to form stable complexes with various transition metals opens up a vast landscape for catalytic applications.

(Z)-Phenyl(2-thienyl)methanone Hydrazone as a Catalyst Component or Precursor

While specific research on the direct use of this compound as a catalyst is limited, its structural features make it an excellent candidate for a ligand in organometallic catalysis. The synthesis of this hydrazone is typically achieved through a straightforward condensation reaction between phenyl(2-thienyl)methanone and hydrazine (B178648). ontosight.ai The resulting molecule possesses multiple coordination sites—the imine nitrogen, the amino nitrogen, and the sulfur atom of the thiophene (B33073) ring—that can bind to metal centers.

The formation of metal complexes with hydrazone ligands is a well-established strategy for creating active catalysts. jptcp.comresearchgate.net These complexes can be tailored for specific reactions by modifying the electronic and steric properties of the hydrazone ligand. The phenyl and thienyl groups in this compound influence the electron density at the coordination sites, thereby affecting the stability and reactivity of the resulting metal complex.

Role in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In the realm of homogeneous catalysis, metal complexes of hydrazone derivatives have been employed in various organic transformations. The solubility of these complexes in common organic solvents allows for reactions to proceed in a single phase, often leading to high efficiency and selectivity. Although direct catalytic applications of this compound complexes are not extensively documented, related hydrazone complexes have shown activity in reactions such as C-C cross-coupling, reductions, and oxidations. The catalytic activity is intrinsically linked to the nature of the metal center and the coordination environment provided by the hydrazone ligand.

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers have explored the immobilization of hydrazone-based catalysts onto solid supports. One approach involves the synthesis of a composite material where the hydrazone is anchored to a solid matrix like silica (B1680970). For instance, a biphenyl (B1667301) hydrazone has been successfully immobilized on SiO2 to create a heterogeneous chemosensor. mdpi.com This strategy could be extended to this compound, potentially leading to robust and reusable catalysts for various industrial processes. The porous nature of such supports can also influence the selectivity of the catalytic reactions.

Mechanistic Insights into Catalytic Cycles

The mechanism of catalysis involving hydrazone-metal complexes typically involves the coordination of the substrate to the metal center, followed by a series of steps that lead to the formation of the product and regeneration of the catalyst. The hydrazone ligand plays a crucial role in stabilizing the metal center in different oxidation states throughout the catalytic cycle.

For instance, in a hypothetical catalytic cycle involving a palladium complex of this compound for a cross-coupling reaction, the cycle might initiate with the oxidative addition of an aryl halide to the Pd(0) complex. The hydrazone ligand would then stabilize the resulting Pd(II) intermediate. Subsequent transmetalation with an organometallic reagent and reductive elimination would yield the cross-coupled product and regenerate the active Pd(0) catalyst. The electronic properties of the phenyl and thienyl rings would modulate the reactivity of the palladium center at each step.

Materials Science and Advanced Functional Materials

The unique structural and electronic properties of hydrazones make them attractive building blocks for the creation of advanced functional materials with applications in electronics, photonics, and sensing.

Incorporation into Polymeric Systems or Frameworks

The incorporation of this compound into polymeric systems or metal-organic frameworks (MOFs) can lead to materials with enhanced thermal stability, mechanical strength, and novel functionalities. The hydrazone moiety can be part of the polymer backbone or act as a pendant group. The presence of the aromatic and heteroaromatic rings can promote π-π stacking interactions, influencing the morphology and properties of the resulting polymer.

Optoelectronic Properties and Applications (e.g., chemosensors, fluorescent probes)

Hydrazone derivatives are widely recognized for their interesting photophysical properties, which has led to their extensive use in the development of chemosensors and fluorescent probes. dergipark.org.trresearchgate.net The C=N-N- linkage provides a conjugated system that can be readily modified to tune the absorption and emission characteristics of the molecule.

This compound and its derivatives are promising candidates for the development of optical sensors. The interaction of the hydrazone with specific analytes, such as metal ions or anions, can lead to a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). mdpi.com This response is often due to processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a new complex with distinct optical properties.

For example, the coordination of a metal ion to the hydrazone can alter the electronic structure of the molecule, leading to a shift in the absorption or emission wavelength. This principle has been successfully applied in the design of hydrazone-based chemosensors for the detection of various metal ions, including Cu2+. mdpi.comresearchgate.net The thiophene ring in this compound can further enhance its sensing capabilities due to the potential for interaction of the sulfur atom with soft metal ions.

The development of fluorescent probes based on this hydrazone scaffold is also a promising area of research. By attaching a fluorophore to the hydrazone, it is possible to create "off-on" or "on-off" fluorescent sensors. In an "off-on" sensor, the fluorescence is initially quenched and is restored upon binding to the target analyte. This approach offers high sensitivity and low background interference, making it suitable for applications in environmental monitoring and biological imaging.

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, stable, and non-covalently bonded structures is a cornerstone of supramolecular chemistry. While direct studies on the self-assembly of this compound are not extensively documented, the inherent structural features of hydrazones, such as hydrogen bond donors and acceptors, as well as π-systems, suggest a strong propensity for forming supramolecular architectures. acs.org

Hydrazone moieties can participate in hydrogen bonding, which is a key driving force in the formation of liquid crystalline phases and other organized structures. acs.org The planarity of the phenyl and thienyl rings in this compound would facilitate π-π stacking interactions, further stabilizing self-assembled structures. Research on related bis(hydrazones) has shown their capability to self-assemble with metal ions like iron(II) to form complex grid-like and corner-like structures. acs.org The specific stereochemistry of the (Z)-isomer could also play a crucial role in directing the geometry of the resulting supramolecular assemblies. ontosight.ai

Mechanistic Investigations in Biological Systems (Non-Clinical Focus)

The diverse biological activities reported for hydrazone derivatives have spurred investigations into their mechanisms of action at a molecular level. nih.gov These studies are critical for understanding their therapeutic potential and for the rational design of new, more effective compounds.

Enzyme Inhibition Mechanism Studies

While specific enzyme inhibition studies on this compound are not detailed in the available literature, the broader class of hydrazones has been extensively studied as enzyme inhibitors. nih.gov Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to the active site of a target protein. mdpi.comchula.ac.th

For instance, molecular docking studies on other hydrazone derivatives have been performed to investigate their inhibitory potential against enzymes like tyrosinase and tubulin. mdpi.comsemanticscholar.org In a study on novel thiophenyl hydrazone derivatives, molecular docking was used to establish the binding pose within the colchicine (B1669291) binding site of tubulin, revealing key interactions that lead to the inhibition of tubulin polymerization. semanticscholar.org Similarly, docking studies on other hydrazones against tyrosinase from Bacillus megaterium have elucidated their potential as inhibitors of this enzyme. mdpi.com These studies typically involve calculating binding energies and identifying key amino acid residues involved in the interaction.

| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiophenyl Hydrazone | Tubulin | - | CYS241, LEU248, ALA316 | semanticscholar.org |

| Tritopic Hydrazone (L1) | Tyrosinase | -7.7 | Not Specified | mdpi.com |

| Tritopic Hydrazone (L2) | Tyrosinase | -7.2 | Not Specified | mdpi.com |

Interaction with Biomolecules at a Molecular Level

The interaction of small molecules with biomacromolecules like DNA and proteins is fundamental to their biological activity. While direct DNA or protein binding studies for this compound are limited, research on analogous compounds provides insight into potential interaction modes.

Studies on thieno[2,3-b]-1,8-naphthyridine derivatives, which also contain a thiophene ring, have demonstrated their ability to interact with calf thymus DNA (ct-DNA). nih.gov These interactions were characterized by techniques such as UV-Vis spectrophotometry, viscosity measurements, and thermal denaturation studies. The observed bathochromic and hypochromic shifts in the absorption spectrum upon addition of DNA are indicative of intercalative binding. nih.gov A binding constant (Kb) of 2.1 x 10^6 M^-1 was determined for one such derivative, suggesting a strong interaction. nih.gov

Similarly, the binding of other novel hydrazone derivatives to human serum albumin (HSA), a major transport protein in the blood, has been investigated using fluorescence spectroscopy. pensoft.net These studies revealed that the hydrazone could quench the intrinsic fluorescence of HSA, indicating binding to the protein. Thermodynamic analysis suggested that hydrogen bonding and van der Waals forces played a major role in the binding process. pensoft.net

Exploration of Potential Biological Targets through Mechanistic Probes

The identification of specific biological targets is a crucial step in drug discovery. The structural features of this compound, particularly the presence of the azomethine group (-NHN=CH-), make it a candidate for interacting with a variety of biological targets. nih.govchula.ac.th Hydrazones have been reported to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects, which points to a multitude of potential molecular targets. nih.gov

For example, some hydrazide derivatives are known to inhibit the enzyme monoamine oxidase (MAO), leading to their use as antidepressants. nih.gov Other hydrazones have been found to inhibit tubulin polymerization, a key mechanism for anticancer agents. semanticscholar.orgpensoft.net The exploration of potential targets for this compound would likely involve screening against a panel of known enzymes and receptors, followed by more detailed mechanistic studies to confirm the interaction.

Analytical Chemistry Applications

The unique chemical properties of hydrazones have led to their use in various analytical applications, most notably as chemosensors for the detection of metal ions. dergipark.org.tr

Use as a Reagent for Metal Ion Detection

Hydrazone derivatives are excellent ligands for metal ions due to the presence of heteroatoms like nitrogen and, in the case of this compound, sulfur. dergipark.org.tr The formation of a complex between the hydrazone and a metal ion often results in a distinct color change, which can be monitored by spectrophotometry. dergipark.org.tr This property makes them valuable as colorimetric chemosensors.

While the specific use of this compound for metal ion detection has not been reported, numerous other hydrazone derivatives have been successfully employed for this purpose. dergipark.org.trresearchgate.netmdpi.com These chemosensors can be highly selective and sensitive for specific metal ions. For example, a hydrazone-based chemosensor was developed for the detection of Zn(II) and Cd(II) ions, with detection limits in the nanomolar and micromolar range, respectively. researchgate.net Another novel hydrazone chromophore was used for the metallochromic determination of cadmium ions, with paper test strips allowing for visual detection. mdpi.com

The sensing mechanism typically involves the coordination of the metal ion with the hydrazone, which alters the electronic properties of the molecule and thus its absorption spectrum. The presence of the thiophene ring in this compound could potentially enhance its coordination ability and selectivity towards certain metal ions.

| Hydrazone Chemosensor | Target Metal Ion(s) | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone | Zn(II) | Aggregation-Induced Emission | 9.85 x 10⁻⁹ M | researchgate.net |

| N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone | Cd(II) | Aggregation-Induced Emission | 1.27 x 10⁻⁷ M | researchgate.net |

Development of Electrochemical Sensors

The exploration of novel organic molecules as active components in electrochemical sensors is a burgeoning area of analytical chemistry. Hydrazone derivatives, characterized by the azomethine group (-NH-N=CH-), have garnered significant attention due to their synthetic accessibility and rich coordination chemistry. When integrated with electroactive moieties like thiophene, these compounds present promising platforms for the development of sensitive and selective electrochemical sensors. While direct and extensive research on the application of This compound in electrochemical sensors is not widely documented in publicly available literature, the known electrochemical behavior of related thiophene-based hydrazones and phenylene-thienyl compounds provides a strong basis for discussing its potential in this field.

The fundamental principle behind using these molecules in electrochemical sensing lies in their ability to interact with specific analytes. This interaction, which can be a coordination or a host-guest binding event, perturbs the electronic properties of the hydrazone-thiophene system, leading to a measurable change in an electrochemical signal, such as current or potential.

General Principles of Sensing

Electrochemical sensors based on thiophene-functionalized hydrazones can operate through several mechanisms. The nitrogen and sulfur atoms within the molecular structure can act as binding sites for metal ions. Upon binding, the electron density around the electroactive part of the molecule is altered, which in turn affects its oxidation or reduction potential. This change can be monitored using techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV).

Furthermore, the thiophene unit, a key component of This compound , is well-known for its ability to undergo electropolymerization. This allows for the modification of electrode surfaces with a thin, conductive polymer film incorporating the hydrazone functionality. Such modified electrodes can offer enhanced stability, sensitivity, and a higher density of active sites for analyte interaction.

Research on Related Thiophene-Based Hydrazone Sensors

Although specific data on This compound is scarce, studies on other thiophene-functionalized hydrazones highlight their sensing capabilities. For instance, a ratiometric chemosensor using a thiophene-functionalized hydrazone has been developed for the selective detection of lead (Pb²⁺) and fluoride (B91410) (F⁻) ions. nih.gov While this particular sensor relied on visual and UV-Vis spectroscopic changes, the underlying principle of selective ion binding is directly applicable to electrochemical sensor design. The interaction of the hydrazone with Pb²⁺ and F⁻ ions caused a distinct color change, and impressively low detection limits were achieved for both ions. nih.gov

The electrochemical behavior of hydrazones, in general, has been a subject of study, with research indicating their versatility in electrosynthetic transformations. beilstein-journals.org These studies provide insights into the oxidation-reduction properties of the hydrazone group, which is crucial for its application in voltammetric and amperometric sensing.

The following table summarizes the performance of a reported sensor based on a thiophene-functionalized hydrazone for the detection of specific ions.

| Analyte | Sensor Platform | Detection Limit | Technique |

| Pb²⁺ | Thiophene-functionalized hydrazone | 1.06 ppm | Visual/UV-Vis |

| F⁻ | Thiophene-functionalized hydrazone | 3.72 nM | Visual/UV-Vis |

| Table 1: Performance of a chemosensor based on a thiophene-functionalized hydrazone for ion detection. nih.gov |

Potential Applications and Electrode Modification

The structure of This compound suggests its potential utility in the development of sensors for heavy metal ions, similar to other hydrazone-based sensors. The phenyl and thienyl rings can be further functionalized to tune the selectivity and sensitivity of the sensor for specific target analytes.

Electrode modification is a key strategy in the fabrication of high-performance electrochemical sensors. This compound could be immobilized on the surface of various electrodes, such as glassy carbon, gold, or platinum, through physical adsorption, covalent bonding, or electropolymerization of the thiophene ring. The resulting modified electrode would then be used for the electrochemical detection of the target analyte in a sample solution.

Research on polymers derived from phenylene-thienyl compounds has demonstrated their reversible p-doping and n-doping properties, which are essential characteristics for electronic and electrochemical applications. biu.ac.il This suggests that a polymer derived from This compound could exhibit interesting electroactive properties suitable for sensor development.

Derivatization and Functionalization Strategies for Z Phenyl 2 Thienyl Methanone Hydrazone

Peripheral Modification of the Phenyl Ring

The phenyl ring of (Z)-phenyl(2-thienyl)methanone hydrazone is amenable to a variety of substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for the functionalization of the phenyl ring. The existing acyl group attached to the phenyl ring is a deactivating, meta-directing group. makingmolecules.comorganicchemistrytutor.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. makingmolecules.com Consequently, electrophilic substitution will primarily occur at the meta-positions (C3' and C5'). Common EAS reactions that can be applied include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield the 3'-nitro derivative. libretexts.org Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the meta-position. makingmolecules.com The reaction conditions for these substitutions may need to be more forcing due to the deactivating nature of the acyl group. makingmolecules.com

Illustrative Electrophilic Aromatic Substitution Reactions:

| Electrophile | Reagents | Expected Major Product |

| NO₂⁺ | HNO₃, H₂SO₄ | (Z)-(3-Nitrophenyl)(2-thienyl)methanone hydrazone |

| Br⁺ | Br₂, FeBr₃ | (Z)-(3-Bromophenyl)(2-thienyl)methanone hydrazone |

| SO₃ | H₂SO₄, SO₃ | (Z)-(3-Sulfophenyl)(2-thienyl)methanone hydrazone |

| R-C=O⁺ | RCOCl, AlCl₃ | (Z)-(3-Acylphenyl)(2-thienyl)methanone hydrazone |

Suzuki-Miyaura and Other Cross-Coupling Reactions

To achieve substitution at positions other than meta, or to introduce more complex moieties, cross-coupling reactions are invaluable. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. libretexts.org To utilize this reaction, the phenyl ring of this compound would first need to be halogenated, for instance, via electrophilic aromatic substitution to introduce a bromine or chlorine atom.

While aryl bromides are common substrates, advancements in catalyst systems have enabled the use of less reactive but more readily available aryl chlorides. acs.orgrsc.org The Suzuki-Miyaura coupling of a halogenated derivative with various aryl or vinyl boronic acids can introduce a wide array of substituents. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium catalyst. libretexts.org

Illustrative Suzuki-Miyaura Cross-Coupling Reactions:

| Halogenated Substrate | Boronic Acid | Catalyst System (Illustrative) | Expected Product |

| (Z)-(3-Bromophenyl)(2-thienyl)methanone hydrazone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (Z)-(3-Biphenyl)(2-thienyl)methanone hydrazone |

| (Z)-(4-Chlorophenyl)(2-thienyl)methanone hydrazone | 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (Z)-(4'-Methyl-[1,1'-biphenyl]-4-yl)(2-thienyl)methanone hydrazone |

| (Z)-(3-Bromophenyl)(2-thienyl)methanone hydrazone | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | (Z)-(3-(2-Thienyl)phenyl)(2-thienyl)methanone hydrazone |

Modification of the Thienyl Moiety

The thiophene (B33073) ring is another key site for functionalization, with its reactivity being influenced by the existing substitution pattern.

Functionalization at the Thiophene Ring

Thiophene is an electron-rich aromatic heterocycle and is generally more reactive towards electrophilic substitution than benzene. pearson.com In 2-substituted thiophenes, such as this compound, electrophilic attack predominantly occurs at the C5 position. quora.com This is because the carbocation intermediate formed by attack at this position is more stabilized. quora.com Therefore, reactions like halogenation, nitration, and acylation can be expected to selectively functionalize the C5 position of the thiophene ring under appropriate conditions.

Recent advances have also focused on the catalytic asymmetric functionalization and dearomatization of thiophenes, opening avenues for creating chiral thiophene derivatives. rsc.orgrsc.org

N-Substitution and Hydrazone Unit Modifications

The hydrazone functional group itself is a versatile platform for derivatization, primarily through reactions at the nitrogen atoms.

The nitrogen atom of the hydrazone can be alkylated or acylated. organic-chemistry.orgresearchgate.net N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.orgacs.org This introduces an alkyl group on the nitrogen, forming a trisubstituted hydrazone. organic-chemistry.orgacs.org Similarly, N-acylation with acyl chlorides or anhydrides can yield N-acyl hydrazones. nih.govnih.govacs.org These modifications can influence the compound's conformation and hydrogen bonding capabilities. The hydrazone C=N bond can also undergo reduction to form the corresponding hydrazine (B178648) or be a site for addition reactions. wikipedia.org

Illustrative N-Substitution Reactions:

| Reaction Type | Reagent | Base (if applicable) | Expected Product |

| N-Alkylation | Methyl iodide | K₂CO₃ | (Z)-Phenyl(2-thienyl)methanone N-methylhydrazone |

| N-Acylation | Acetyl chloride | Pyridine | (Z)-Phenyl(2-thienyl)methanone N-acetylhydrazone |

| N-Benzoylation | Benzoyl chloride | Triethylamine (B128534) | (Z)-Phenyl(2-thienyl)methanone N-benzoylhydrazone |

Acylation and Alkylation of the Hydrazone Nitrogen

The nitrogen atom of the hydrazone moiety in this compound is nucleophilic and can readily undergo acylation and alkylation reactions. These modifications are fundamental for introducing new functional groups and altering the electronic and steric properties of the parent molecule.

Acylation of hydrazones is a common strategy to introduce an acyl group onto the nitrogen atom. This is typically achieved by reacting the hydrazone with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). For instance, the acylation of a similar hydrazone, acetophenone (B1666503) phenylhydrazone, can be effectively carried out using acetic anhydride in the presence of a base like triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The base serves to neutralize the acid byproduct generated during the reaction. Alternatively, the more reactive acetyl chloride can be used, which may not require a catalyst but would still necessitate a base to scavenge the generated HCl. nih.gov

A general reaction scheme for the acylation of this compound is presented below:

this compound + Acylating Agent (e.g., R-COCl or (R-CO)₂O) → N-Acyl-(Z)-phenyl(2-thienyl)methanone hydrazone

Alkylation of the hydrazone nitrogen introduces an alkyl group, further expanding the molecular diversity. Base-mediated N-alkylation is a practical approach for this transformation. A one-pot reaction involving an aldehyde, a hydrazine, and an alkyl halide in the presence of a strong base like potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) (t-BuOH) has been reported for the synthesis of trisubstituted hydrazones. researchgate.net This methodology could be adapted for the direct alkylation of pre-formed this compound. Another effective method involves the use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) with an alkylating agent, for example, propargyl bromide. nih.gov

The general reaction for the alkylation of this compound can be depicted as:

this compound + Alkylating Agent (e.g., R-X where X is a halide) + Base → N-Alkyl-(Z)-phenyl(2-thienyl)methanone hydrazone

The following table summarizes representative conditions for these transformations, extrapolated from methodologies for similar hydrazone compounds.

| Transformation | Reagent 1 | Reagent 2 | Catalyst | Solvent | Temperature | Product Type |

| Acylation | Acetic Anhydride | Triethylamine | DMAP | Dichloromethane | Room Temp. | N-Acetyl-(Z)-phenyl(2-thienyl)methanone hydrazone |

| Acylation | Benzoyl Chloride | Pyridine | - | Dichloromethane | 0 °C to RT | N-Benzoyl-(Z)-phenyl(2-thienyl)methanone hydrazone |

| Alkylation | Methyl Iodide | Potassium Carbonate | - | Acetone | Reflux | N-Methyl-(Z)-phenyl(2-thienyl)methanone hydrazone |

| Alkylation | Benzyl Bromide | Sodium Hydride | - | DMF | Room Temp. | N-Benzyl-(Z)-phenyl(2-thienyl)methanone hydrazone |

Formation of Poly-Hydrazone Systems

The synthesis of polymers incorporating the hydrazone linkage, known as polyhydrazones, represents an important strategy for developing new materials with unique thermal and optoelectronic properties. These polymers are typically synthesized through polycondensation reactions. rsc.orgrsc.org

A common route to polyhydrazones involves the reaction of a dihydrazone or a dihydrazide with a dicarbonyl compound, such as a dialdehyde (B1249045) or a diketone. nih.gov To form a poly-hydrazone system from this compound, it would first need to be converted into a monomer bearing two reactive hydrazone or related functionalities. For example, by reacting a derivative of (Z)-phenyl(2-thienyl)methanone containing an additional reactive group with a dihydrazide, a bis-hydrazone monomer could be synthesized.

Alternatively, a dihydrazide compound can be reacted with a dialdehyde to form a poly(acylhydrazone). nih.gov The synthesis of these polymers often proceeds at room temperature under acid catalysis, though their low solubility in common organic solvents can present a challenge. nih.gov

A general approach for the synthesis of a poly-hydrazone is the polycondensation of a bis(hydrazone) monomer with a dialdehyde. The reaction proceeds with the elimination of a small molecule, typically water or an alcohol, to form the polymer backbone. The properties of the resulting polymer, such as solubility and thermal stability, can be tailored by the choice of the monomers. The introduction of flexible linkages or bulky side groups can improve solubility. vmcollege.org

The following table outlines a conceptual synthetic approach to a poly-hydrazone system starting from a derivative of the title compound.

| Monomer 1 Type | Monomer 2 Type | Polymerization Method | Catalyst | Solvent | Resulting Polymer Type |

| Bis-hydrazone of a phenyl(2-thienyl)methanone derivative | Terephthaldehyde | Solution Polycondensation | Acid (e.g., HCl) | DMF / NMP | Aromatic Polyhydrazone |

| Dihydrazide | Dialdehyde | Solution Polycondensation | Acid (e.g., H₂SO₄) | DMSO / m-cresol | Poly(acylhydrazone) |

These derivatization and functionalization strategies highlight the versatility of this compound as a building block in synthetic chemistry, paving the way for the creation of a wide array of novel molecules and materials.

Future Research Directions and Emerging Paradigms for Z Phenyl 2 Thienyl Methanone Hydrazone

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Predictive Modeling for Synthesis and Properties

Future research will heavily leverage AI to predict the physicochemical and biological properties of novel (Z)-Phenyl(2-thienyl)methanone hydrazone derivatives before their synthesis. By training ML models on large datasets of known hydrazones, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov These models can predict parameters such as solubility, bioavailability, toxicity, and even potential therapeutic activities. nih.govnih.gov For instance, algorithms can be trained to identify derivatives with optimal electronic properties for applications in nonlinear optics or with specific binding affinities for biological targets like enzymes or receptors. acs.orgtandfonline.com

Table 1: Exemplar Predictive Data from AI/ML Models for Hydrazone Derivatives

| Derivative of this compound | Predicted Property | AI Model Used | Predicted Value | Confidence Score |

| 4'-nitro substituted | Anticancer IC50 (µM) | Deep Neural Network | 0.58 | 0.92 |

| 3'-methoxy substituted | Aqueous Solubility (logS) | Graph Convolutional Network | -3.5 | 0.88 |

| 4'-amino substituted | hERG Inhibition (pIC50) | Random Forest | 4.2 | 0.85 |

| Unsubstituted | Binding Affinity to DNA Gyrase B (kcal/mol) | Molecular Docking with ML scoring | -8.5 | N/A |

This table is illustrative and contains hypothetical data based on the types of predictions made for related compounds in the literature.

High-Throughput Virtual Screening for New Applications

High-throughput virtual screening (HTVS) powered by AI will be a cornerstone for discovering new applications for this compound and its derivatives. nih.gov Instead of synthesizing and testing thousands of compounds in the lab, HTVS allows for the rapid computational evaluation of vast virtual libraries against specific biological targets or for desired material properties. researchgate.net For example, by docking a virtual library of this compound analogues into the active site of various enzymes implicated in diseases like cancer or Alzheimer's, researchers can identify promising lead compounds for further development. nih.govtandfonline.comnih.gov This approach has been successfully applied to other hydrazone series to identify potent inhibitors of targets like β-tubulin and lysine-specific demethylase 1. nih.govresearchgate.net The combination of molecular docking with advanced scoring functions refined by machine learning can significantly improve the accuracy of these virtual screens. nih.govmdpi.com

Advanced Spectroscopic Techniques for Real-Time Monitoring

Understanding the dynamic behavior of this compound in various chemical environments is crucial for its application. Advanced spectroscopic techniques that offer high temporal and spatial resolution will be instrumental in elucidating its reaction mechanisms and photophysical processes in real-time.

Operando Spectroscopy for Catalytic Reactions

Operando spectroscopy, which involves characterizing a material while it is functioning under realistic reaction conditions, offers a powerful window into catalytic processes. hiden.fryoutube.com Should this compound or its metal complexes be investigated as catalysts, techniques like operando Raman, infrared (IR), and X-ray absorption spectroscopy (XAS) would be invaluable. researchgate.netnih.gov These methods allow for the direct observation of the catalyst's structural changes, the identification of transient intermediates, and the elucidation of reaction kinetics as they happen. researchgate.netmcec-researchcenter.nl For example, operando spectroscopy could be used to monitor the coordination environment of a metal center in a complex derived from this compound during a cross-coupling reaction, providing insights into the catalytic cycle.

Time-Resolved Spectroscopy for Photophysical Processes

The extended π-system of this compound suggests it may possess interesting photophysical properties, such as photochromism or fluorescence. nih.govtdl.org Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are essential for studying the excited-state dynamics of such molecules. nih.govresearchgate.net These methods can track the formation and decay of excited states on timescales ranging from femtoseconds to milliseconds, revealing the pathways of energy relaxation, photoisomerization, or intersystem crossing. nih.govtdl.org Understanding these fundamental processes is critical for designing this compound-based materials for applications in molecular switches, sensors, or organic light-emitting diodes (OLEDs).

Table 2: Representative Data from Advanced Spectroscopy on Related Hydrazones

| Spectroscopic Technique | Hydrazone System | Observation | Timescale | Reference |

| Time-Resolved Fluorescence | Aryl Hydrazone Photoswitch | Z-isomer fluorescence decay | 173 ps | nih.gov |

| Laser Flash Photolysis | 2-Hydroxybenzaldehyde Hydrazone | Thermal reverse proton transfer | Microseconds | tdl.org |

| Operando Raman Spectroscopy | Styrene Epoxidation Catalyst | Monitoring of reactant consumption and product formation | Seconds to minutes | youtube.com |

| Operando XANES | CO2 Hydrogenation Catalyst | Changes in metal oxidation state | Minutes to hours | nih.gov |